Eltrombopag metabolite M1

Pharmacokinetics Metabolite profiling Plasma radiometric quantitation

Eltrombopag metabolite M1 (CAS 1396009-04-3) is a mono-oxygenation product of the first-in-class oral thrombopoietin receptor agonist eltrombopag and is formed via cytochrome P450-dependent oxidation. It is a minor circulating component in human plasma, structurally distinct from the parent drug by the addition of one oxygen atom (molecular formula C₂₅H₂₂N₄O₅ vs.

Molecular Formula C25H22N4O5
Molecular Weight 458.5 g/mol
CAS No. 1396009-04-3
Cat. No. B12759463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEltrombopag metabolite M1
CAS1396009-04-3
Molecular FormulaC25H22N4O5
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)CO
InChIInChI=1S/C25H22N4O5/c1-14-11-19(10-9-18(14)13-30)29-24(32)22(15(2)28-29)27-26-21-8-4-7-20(23(21)31)16-5-3-6-17(12-16)25(33)34/h3-12,28,30-31H,13H2,1-2H3,(H,33,34)
InChIKeyMRORRIKWEKUDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eltrombopag Metabolite M1 (CAS 1396009-04-3): What Research and QC Teams Should Know Before Sourcing


Eltrombopag metabolite M1 (CAS 1396009-04-3) is a mono-oxygenation product of the first-in-class oral thrombopoietin receptor agonist eltrombopag and is formed via cytochrome P450-dependent oxidation [1]. It is a minor circulating component in human plasma, structurally distinct from the parent drug by the addition of one oxygen atom (molecular formula C₂₅H₂₂N₄O₅ vs. parent C₂₅H₂₂N₄O₄), specifically as a hydroxymethyl modification on the 3,4-dimethylphenyl ring [1]. M1 serves as a key intermediate in the eltrombopag metabolic cascade, being further converted to a reactive p-imine methide species that is detoxified through glutathione conjugation to form the fecal metabolites M5, M6, and M7 [1]. Unlike the hydrazine-cleavage metabolites M3 and M4 that are exclusively renally eliminated, M1-derived products follow a distinct fate dominated by biliary/fecal excretion [2].

Why Eltrombopag Metabolite M1 Cannot Be Replaced by M2, M3, M4, or Other In-Class Eltrombopag-Related Substances


Eltrombopag metabolite M1 occupies a unique and non-interchangeable position in the eltrombopag metabolic scheme because it is the sole circulating metabolite that serves as the obligate precursor to a reactive p-imine methide intermediate capable of covalent protein binding [1]. M2 (acyl glucuronides), by contrast, is a Phase II conjugation product that accumulates in plasma over time to >10% of radioactivity, whereas M1 peaks early and becomes non-quantifiable after 12 hours [1]. M3 and M4 are hydrazine-cleavage products arising predominantly from gut microbial metabolism and are excreted renally, never entering the oxidative reactive-metabolite pathway [2]. These divergent formation mechanisms (CYP oxidation for M1 vs. UGT conjugation for M2 vs. microbial cleavage for M3/M4) mean that each metabolite reports on a fundamentally different aspect of eltrombopag disposition, and no other in-class compound can serve as a surrogate for M1 in quantitative bioanalysis, reactive metabolite risk assessment, or CYP phenotyping studies [1][2].

Eltrombopag Metabolite M1: Head-to-Head Quantitative Differentiation Data vs. Parent Drug and Related Metabolites


Plasma Exposure Kinetics: M1 vs. Parent Eltrombopag vs. M2 Acyl Glucuronides

In a clinical ADME study of six healthy male subjects administered a single oral dose of [¹⁴C]eltrombopag (75 mg, 100 µCi), M1 was a minor and transient circulating component, whereas the parent drug dominated and M2 accumulated over time [1]. At 4 h post-dose, M1 represented only 0.4% of total plasma radioactivity compared with 94.2% for eltrombopag and 0.6% for M2. At 12 h, M1 reached 0.8% versus 80.1% for eltrombopag and 2.3% for M2. Critically, M1 was not quantifiable (N.Q.) at 24 h and 48 h, whereas M2 rose to 7.3% and 11.7%, respectively, and eltrombopag remained at 62.3% and 43.6% [1]. Furthermore, M1 was quantifiable in only 2 of 6 subjects—subject 1 at 4 h (2.4%) and subject 6 at 12 h (5.0%)—highlighting high inter-subject variability in CYP-mediated formation [1].

Pharmacokinetics Metabolite profiling Plasma radiometric quantitation

Reactive Intermediate Formation: M1 as the Obligate Pathway to Covalent Protein Binding vs. M3/M4

M1 is uniquely positioned in the eltrombopag metabolic cascade as the immediate precursor to a reactive p-imine methide intermediate. This electrophilic species is detoxified via glutathione conjugation to yield M5, M6, and M7, which together account for approximately 20% of the administered dose in feces [1]. Low levels of covalently bound drug-related material to plasma proteins were detected and attributed to the reaction of this imine methide (or alternatively, acyl glucuronides from M2) with proteins; this bound material contributes to the prolonged plasma elimination half-life of total radioactivity [1]. In contrast, M3 and M4 are hydrazine-cleavage products formed primarily by gut microbial metabolism, accounting for 31% of the radiodose exclusively in urine, and they traverse a pathway entirely independent of oxidative bioactivation [2].

Reactive metabolite Covalent binding Drug safety assessment

CYP Enzyme Phenotyping Relevance: M1 as the Preferred Probe for CYP1A2/CYP2C8-Mediated Oxidation of Eltrombopag

The formation of M1 is mediated by cytochrome P450 enzymes, with in vitro studies identifying CYP1A2 and CYP2C8 as the primary isoforms responsible for the oxidative metabolism of eltrombopag [1]. M1 is generated upon incubation of eltrombopag with human liver microsomes in the presence of NADPH, consistent with a CYP-dependent mono-oxygenation mechanism [2]. In contrast, M2 is formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation, and M3/M4 arise predominantly from gut microbial hydrazine cleavage, which is CYP-independent [3]. This mechanistic divergence means that M1 is the only eltrombopag metabolite whose formation rate can serve as a functional readout of CYP1A2/CYP2C8 activity in reaction phenotyping assays, making it uniquely valuable for DDI risk assessment studies involving eltrombopag as a potential victim drug.

CYP phenotyping Drug-drug interaction In vitro metabolism

Structural Confirmation and Analytical Specificity: M1 Identity by Accurate Mass and Chromatographic Retention vs. Parent and M2

Eltrombopag metabolite M1 (CAS 1396009-04-3) is chemically defined as (Z)-2'-hydroxy-3'-(2-(1-(4-(hydroxymethyl)-3-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid, with a molecular formula of C₂₅H₂₂N₄O₅ and a monoisotopic molecular weight of 458.47 g/mol [1]. It differs from the parent eltrombopag (C₂₅H₂₂N₄O₄, MW 442.47 g/mol) by a net addition of one oxygen atom, specifically the oxidation of a methyl group to a hydroxymethyl group on the N-aryl ring [1]. This mass shift of +16 Da (parent → M1) enables unambiguous differentiation by high-resolution mass spectrometry. M2, in contrast, is a mixture of three co-eluting acyl glucuronide isomers with a mass shift of +176 Da relative to the parent, and M3/M4 are hydrazine-cleavage fragments with substantially lower molecular weights [2]. Commercially, M1 is supplied as a characterized reference standard with purity ≥95% (HPLC), enabling its use as a calibrator for quantitative LC-MS/MS bioanalysis [3].

Analytical chemistry LC-MS method development Reference standard characterization

Eltrombopag Metabolite M1: Three High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Regulatory Bioanalytical Method Development and Validation for Eltrombopag Metabolite Profiling

Given that M1 is a low-abundance (≤0.8% of plasma radioactivity at 12 h) and transient circulating metabolite quantifiable in only a subset of subjects [1], its accurate quantification in plasma by LC-MS/MS demands an authentic reference standard for calibration and quality control. Unlike M2, which accumulates to >10% of plasma radioactivity and can potentially be semi-quantified by UV or radiometric methods, M1's low signal-to-noise ratio makes it especially susceptible to ion suppression and matrix effects. Using synthetic M1 (≥95% purity) as a primary calibrator enables development of a validated bioanalytical method that meets FDA and EMA bioanalytical method validation guidelines, supporting ANDA submissions, DMF filings, and clinical pharmacokinetic studies where complete metabolite profiling is required .

In Vitro CYP Reaction Phenotyping and Eltrombopag Drug-Drug Interaction (DDI) Risk Assessment

Because M1 formation depends specifically on CYP1A2 and CYP2C8 activity [1], synthetic M1 is the requisite analyte for in vitro reaction phenotyping studies designed to identify which CYP isoforms contribute to eltrombopag clearance. In a standard human liver microsome or recombinant CYP assay, the M1 formation rate (pmol/min/mg protein) serves as a direct functional endpoint. Co-incubation with isoform-selective chemical inhibitors (e.g., furafylline for CYP1A2, montelukast for CYP2C8) and quantification of M1 suppression enables calculation of fractional contribution (fₘ) values, which are essential input parameters for physiologically based pharmacokinetic (PBPK) modeling of eltrombopag DDI liability .

Reactive Metabolite Trapping and Covalent-Binding Risk Assessment in Early Drug Discovery

M1 is the direct precursor to the p-imine methide reactive intermediate that is detoxified via glutathione conjugation to M5, M6, and M7 (~20% of dose) and can covalently bind to plasma proteins [1]. Synthetic M1 can be used as an authentic substrate in in vitro trapping assays (e.g., with glutathione or potassium cyanide as nucleophilic traps) to characterize the structure and reactivity of the imine methide species. This application is particularly valuable in lead optimization programs where eltrombopag analogs are being screened for reduced bioactivation liability, as the M1 formation rate and the subsequent covalent-binding tendency can be benchmarked against a known standard to rank-order candidates by reactive metabolite risk .

Quality Control and Impurity Profiling for Eltrombopag API and Finished Dosage Forms

As a known circulating human metabolite and potential process-related or degradation impurity, M1 is included in the impurity profile of eltrombopag olamine drug substance and drug product. A characterized M1 reference standard (≥95% purity, with full Certificate of Analysis) enables pharmaceutical quality control laboratories to perform system suitability testing, retention-time marker identification, and quantitative impurity determination by HPLC or UPLC-ESI-MS in accordance with ICH Q3A/Q3B guidelines [1]. The structural specificity of M1 (+16 Da mass shift, distinct UV chromophore) relative to other known eltrombopag impurities allows unambiguous peak assignment when co-injected with a mixed impurity standard during forced degradation studies and stability-indicating method validation .

Quote Request

Request a Quote for Eltrombopag metabolite M1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.